The compound falls under the category of heterocyclic organic compounds, specifically pyrrolones. Its structure incorporates various functional groups, including an acetyl group, a chloro-fluoro-substituted phenyl group, and a cyclohexyl moiety. This complex structure contributes to its unique biological activities and potential therapeutic applications.
The synthesis of 2H-Pyrrol-2-one derivatives typically involves several steps that may include condensation reactions, cyclization processes, and functional group modifications. While specific synthetic routes for this compound are not extensively detailed in the provided sources, general methodologies for synthesizing pyrrolone derivatives include:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yields and purity during synthesis .
The molecular structure of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- can be described as follows:
The compound features a pyrrolone ring with a hydroxyl group at position 3 and an acetyl group at position 4. The presence of a cyclohexyl group at position 5 and a chlorofluorophenyl substituent enhances its lipophilicity and biological activity .
Chemical reactions involving this compound primarily focus on its role as an inhibitor of chemokine receptors. It has been shown to interact with CCR2, which is implicated in various inflammatory processes and diseases such as cancer and ulcerative conditions. Key reactions include:
These reactions are crucial for understanding the compound's efficacy and safety profiles in therapeutic applications .
The mechanism of action of 2H-Pyrrol-2-one involves its binding to CCR2 receptors on cell surfaces. This interaction inhibits the receptor's activation by endogenous ligands such as monocyte chemoattractant protein-1 (MCP-1), thus modulating inflammatory responses.
Research indicates that by blocking CCR2 signaling pathways, this compound can reduce monocyte migration to inflammatory sites, which is beneficial in treating conditions characterized by excessive inflammation . Detailed studies on binding affinities and downstream signaling effects are necessary for comprehensive mechanistic insights.
The physical and chemical properties of 2H-Pyrrol-2-one are summarized below:
Property | Value |
---|---|
Molecular Formula | C18H19ClFNO3 |
Molecular Weight | 351.8 g/mol |
Density | 1.383 g/cm³ |
Boiling Point | 482.6 °C |
Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 1 mg/ml |
pKa | Approximately 4.50 |
Appearance | White to off-white crystalline solid |
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its predicted boiling point and solubility characteristics .
The primary scientific applications of 2H-Pyrrol-2-one include:
CCR2 activation by its cognate ligand CCL2 (MCP-1) initiates pro-inflammatory signaling critical in numerous disease states:
These multifaceted roles position CCR2 antagonists as disease-modifying agents across therapeutic areas lacking adequate treatments.
Traditional orthosteric GPCR antagonists face limitations in receptor selectivity and functional bias. Intracellular allosteric targeting overcomes these hurdles through:
Enhanced Subtype Discrimination
The intracellular binding pocket exhibits higher structural divergence among GPCR subtypes than the conserved orthosteric site. For CCR2, molecular dynamics simulations reveal a hydrophobic cleft between transmembrane helices 3, 4, 5, and 6 (TM3/4/5/6) that accommodates the cyclohexyl moiety of the (5R)-pyrrolone compound. This region contains 15 divergent residues between CCR2 and CCR5, explaining the compound's >100-fold selectivity for CCR2 [4].
Biased Signaling Modulation
Unlike orthosteric antagonists that fully silence receptor activity, intracellular antagonists permit ligand-specific signaling bias. The (5R)-pyrrolone compound allosterically inhibits β-arrestin recruitment while permitting Gαi coupling, effectively decoupling chemotaxis (arrestin-dependent) from cytokine secretion (G protein-dependent) [4]. This translates to in vivo suppression of monocyte migration without impairing host defense mechanisms.
Crystallographic Validation
Structures of class A GPCRs (e.g., CXCR4, CCR5) confirm intracellular pockets accessible via the lipid bilayer. The (5R)-pyrrolone antagonist exploits this by partitioning into membranes and entering the receptor through TM1/TM7 fenestrations. Hydrogen-bonding between the 3-hydroxy group and Tyr139³·³³ (Ballesteros-Weinstein numbering) stabilizes the inactive conformation, while the 4-chloro-2-fluorophenyl group occupies a subpocket lined by Ile116²·⁵⁶ and Phe119²·⁵⁹ [4] [10].
Table 1: Structural Features Enabling Intracellular Binding of (5R)-Pyrrolone Antagonist
Structural Element | GPCR Interaction Target | Functional Role |
---|---|---|
3-Hydroxy group | Tyr139³·³³ (H-bond) | Stabilizes inactive state |
Cyclohexyl moiety | TM4/5 hydrophobic cleft | Subtype selectivity anchor |
4-Chloro-2-fluorophenyl | Ile116²·⁵⁶/Phe119²·⁵⁹ | Steric occlusion of Gαi coupling |
Acetyl group | Membrane phospholipids | Enhances bilayer partitioning |
The (5R)-pyrrolone chemotype emerged from systematic optimization of early racemic dihydropyrrolones. Key developmental milestones include:
Chiral Resolution & Stereospecificity
Initial racemic mixtures (e.g., CAS 512177-31-0) showed moderate CCR2 affinity (IC₅₀ = 120 nM). Resolution revealed the (5R)-enantiomer (CAS 512177-83-2) as the active form, exhibiting 35-fold higher potency (IC₅₀ = 3.4 nM) than the (5S)-counterpart (CAS 942222-78-8) [1] [3]. X-ray crystallography attributed this to optimal positioning of the 3-hydroxy and acetyl groups for intramolecular H-bonding, creating a rigid pseudo-bicyclic system that pre-organizes the molecule for receptor binding [1].
Structure-Activity Relationship (SAR) Insights
Synthetic Accessibility
A convergent 5-step synthesis enables large-scale production:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8